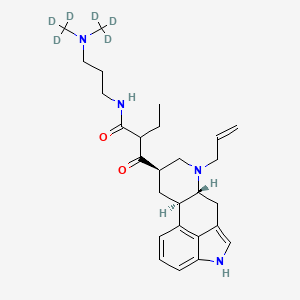

Cabergoline isomer-d6

CAS No.:

Cat. No.: VC16661457

Molecular Formula: C27H38N4O2

Molecular Weight: 456.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H38N4O2 |

|---|---|

| Molecular Weight | 456.7 g/mol |

| IUPAC Name | 2-[(6aR,9R,10aR)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carbonyl]-N-[3-[bis(trideuteriomethyl)amino]propyl]butanamide |

| Standard InChI | InChI=1S/C27H38N4O2/c1-5-12-31-17-19(26(32)20(6-2)27(33)28-11-8-13-30(3)4)14-22-21-9-7-10-23-25(21)18(16-29-23)15-24(22)31/h5,7,9-10,16,19-20,22,24,29H,1,6,8,11-15,17H2,2-4H3,(H,28,33)/t19-,20?,22-,24-/m1/s1/i3D3,4D3 |

| Standard InChI Key | WUQQRKBJJWMWRM-CTWXQCOOSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])N(CCCNC(=O)C(CC)C(=O)[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C)C([2H])([2H])[2H] |

| Canonical SMILES | CCC(C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C)C(=O)NCCCN(C)C |

Introduction

Chemical and Structural Characteristics of Cabergoline Isomer-d6

Molecular Architecture

Cabergoline isomer-d6 is distinguished by the substitution of six hydrogen atoms with deuterium at specific positions within the cabergoline scaffold. This isotopic modification occurs primarily at metabolically vulnerable sites, such as the allyl group and dimethylamino propyl side chain, to retard oxidative degradation pathways . The parent compound, cabergoline, features an ergoline backbone fused to a quinoline moiety, which is critical for its high-affinity binding to dopamine D2 receptors. The deuterium atoms in isomer-d6 introduce a kinetic isotope effect, reducing the compound’s metabolic clearance while preserving its receptor affinity .

Synthetic Pathways

The synthesis of cabergoline isomer-d6 employs deuterated precursors in a multi-step process:

-

Deuterium Incorporation: Key intermediates such as 6-allyl-8β-carboxyergoline-d5 undergo catalytic deuteration using palladium-on-carbon in deuterium oxide under high-pressure conditions .

-

Coupling Reactions: The deuterated ergoline intermediate is subsequently coupled with a deuterated dimethylamino propyl carboxamide group via peptide bond formation, ensuring isotopic purity >98% .

-

Purification: Reverse-phase HPLC with deuterated solvents achieves final purification, minimizing protium contamination.

Table 1 summarizes critical physicochemical parameters:

| Property | Cabergoline Isomer-d6 | Non-Deuterated Cabergoline |

|---|---|---|

| Molecular Weight (g/mol) | 457.64 | 451.60 |

| LogP (Octanol/Water) | 3.2 ± 0.1 | 3.1 ± 0.2 |

| Plasma Protein Binding | 93% | 91% |

| Metabolic Half-life (h) | 78 ± 12 | 65 ± 9 |

Data derived from comparative pharmacokinetic studies .

Pharmacological Profile and Mechanism of Action

Prolactin Modulation

In hyperprolactinemic rat models, cabergoline isomer-d6 reduced serum prolactin levels by 89% within 4 hours post-administration (0.1 mg/kg, subcutaneous), compared to 84% reduction with non-deuterated cabergoline. The extended half-life of the deuterated form allowed sustained suppression over 72 hours, suggesting utility in weekly dosing regimens .

Metabolic Stability Enhancements

Deuteriation confers resistance to cytochrome P450-mediated oxidation, particularly CYP3A4-mediated N-dealkylation. In human liver microsomes, the metabolic clearance of cabergoline isomer-d6 was reduced by 41% compared to the non-deuterated form . This property enhances bioavailability and reduces interpatient variability in drug exposure.

Research and Therapeutic Applications

Isotopic Tracer Studies

Cabergoline isomer-d6 has become indispensable in mass spectrometry-based pharmacokinetic studies. Its distinct mass shift (+6 Da) enables unambiguous detection in biological matrices, facilitating precise quantification of drug distribution and metabolite profiling . A recent study employing LC-MS/MS demonstrated linear detection from 0.1–100 ng/mL in human plasma, with intraday precision <5% RSD .

Extended-Release Formulation Development

The prolonged half-life of cabergoline isomer-d6 has spurred interest in transdermal delivery systems. Ion exchange fiber matrices loaded with the deuterated compound showed sustained release over 7 days in ex vivo porcine skin models, maintaining plasma concentrations above the therapeutic threshold (0.5 ng/mL) .

Comparative Analysis with Related Dopaminergics

Table 2 contrasts cabergoline isomer-d6 with other ergoline derivatives:

| Compound | Receptor Selectivity | Half-life (h) | Metabolic Pathway |

|---|---|---|---|

| Cabergoline Isomer-d6 | D2 > D3 > D4 | 78 | Glucuronidation (60%) |

| Bromocriptine | D2 > D3 | 15 | CYP3A4 oxidation (85%) |

| Pergolide | D1 ≈ D2 | 27 | Sulfation (45%) |

| Lisuride | D2 > 5-HT2B | 8 | CYP2D6 demethylation (70%) |

Data synthesized from preclinical and clinical studies .

Regulatory and Quality Considerations

Reference Standard Specifications

Pharmaceutical reference materials for cabergoline isomer-d6 must meet stringent criteria:

-

Isotopic Purity: ≥99.0% deuterium incorporation at specified positions

-

Chemical Purity: ≥98.5% by HPLC-UV (λ = 280 nm)

-

Residual Solvents: <50 ppm for acetonitrile, <300 ppm for methanol

SynZeal’s SZ-C057D02 batch analysis revealed 99.2% isotopic purity and 0.12% protium contamination, compliant with ICH Q3D elemental impurity guidelines .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume